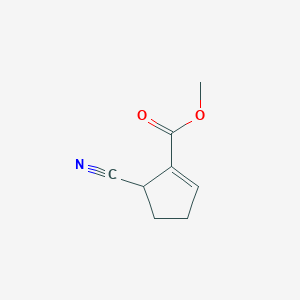
1-Cyclopentene-1-carboxylicacid,5-cyano-,methylester(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopentene-1-carboxylicacid,5-cyano-,methylester(9CI) is a chemical compound with the molecular formula C8H9NO2. It is characterized by a cyclopentene ring substituted with a carboxylic acid ester and a cyano group. This compound is of interest in various fields of research due to its unique chemical structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopentene-1-carboxylicacid,5-cyano-,methylester(9CI) typically involves the reaction of cyclopentene with appropriate reagents to introduce the carboxylic acid ester and cyano functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are often employed to facilitate the reactions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
1-Cyclopentene-1-carboxylicacid,5-cyano-,methylester(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The ester and cyano groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
1-Cyclopentene-1-carboxylicacid,5-cyano-,methylester(9CI) has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Cyclopentene-1-carboxylicacid,5-cyano-,methylester(9CI) involves its interaction with molecular targets and pathways. The cyano group can act as an electrophile, participating in various chemical reactions. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can further interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
Cyclopentene-1-carboxylic acid: Lacks the cyano and ester groups, making it less reactive in certain chemical reactions.
Cyclopentene-1-carboxylic acid methyl ester: Similar but without the cyano group, affecting its reactivity and applications.
Cyclopentene-1-carboxylic acid cyano derivative: Similar but without the ester group, influencing its chemical behavior.
Uniqueness
1-Cyclopentene-1-carboxylicacid,5-cyano-,methylester(9CI) is unique due to the presence of both the cyano and ester functional groups, which confer distinct reactivity and versatility in chemical synthesis and applications .
Properties
Molecular Formula |
C8H9NO2 |
|---|---|
Molecular Weight |
151.16 g/mol |
IUPAC Name |
methyl 5-cyanocyclopentene-1-carboxylate |
InChI |
InChI=1S/C8H9NO2/c1-11-8(10)7-4-2-3-6(7)5-9/h4,6H,2-3H2,1H3 |
InChI Key |
AWPNYJIDSHRAEY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CCCC1C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















